

physical properties of 3-Hydroxybutyronitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxybutyronitrile**

Cat. No.: **B154976**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Hydroxybutyronitrile**

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of **3-Hydroxybutyronitrile** (CAS No: 4368-06-3). The information is compiled from various chemical data sources to support research and development activities. All quantitative data is summarized for clarity, and standard experimental methodologies are described.

Chemical Identity and Structure

- IUPAC Name: 3-Hydroxybutanenitrile
- Synonyms: β -Hydroxybutyronitrile, **3-Hydroxybutyronitrile**, 2-Cyanoisopropyl alcohol
- CAS Number: 4368-06-3[[1](#)][[2](#)][[3](#)]
- Molecular Formula: C_4H_7NO [[1](#)][[2](#)][[3](#)]
- Molecular Weight: 85.106 g/mol [[1](#)]
- Structure:

Quantitative Physical Properties

The physical properties of **3-Hydroxybutyronitrile** are summarized in the table below. The compound is typically described as a colorless to slightly yellow or amber liquid at room

temperature.[1][2][4]

Property	Value	Notes and References
Physical State	Colorless to light yellow liquid	[1][2][4]
Melting Point	Not reported	Consistently described as a liquid, suggesting a melting point below room temperature.
Boiling Point	214 °C	at 760 mmHg (lit.)[2][3]
217.3 °C	at 760 mmHg[1]	
Density	0.976 g/mL	at 25 °C (lit.)[2][3]
0.991 g/mL	Temperature not specified[1]	
Refractive Index (n ²⁰ /D)	1.429	(lit.)[1][2]
Flash Point	85.2 °C	[1]
>110 °C (>230 °F)	[2]	
Solubility	Soluble in water and most organic solvents.	Qualitative description.[4] The related (R)-enantiomer is soluble in DCM and Ethyl Acetate.
pKa	13.89 ± 0.20	Predicted value[2]
LogP	0.28088	[1]
Vapor Pressure	0.029 mmHg	at 25 °C (for (S)-enantiomer)[4]

Spectral Data

Experimental spectra for **3-Hydroxybutyronitrile** are not widely available in public databases. However, the expected characteristic absorptions and chemical shifts can be predicted based on its functional groups (hydroxyl, nitrile, and aliphatic C-H bonds).

- Infrared (IR) Spectroscopy:

- O-H stretch: A strong, broad absorption is expected in the range of 3550-3200 cm^{-1} due to the hydroxyl group.
- C-H stretch (sp^3): Strong absorptions are expected just below 3000 cm^{-1} .
- C≡N stretch: A medium-intensity, sharp absorption is expected in the range of 2260-2220 cm^{-1} .
- C-O stretch: A strong absorption is expected in the fingerprint region, typically between 1260-1000 cm^{-1} .

- ^1H NMR Spectroscopy:
 - -CH₃ group: A doublet is expected around 1.2-1.4 ppm.
 - -CH₂- group: A multiplet (likely a doublet of doublets) is expected around 2.4-2.6 ppm.
 - -CH- group: A multiplet is expected around 4.0-4.3 ppm.
 - -OH group: A broad singlet with a variable chemical shift is expected.
- ^{13}C NMR Spectroscopy:
 - -CH₃ carbon: A peak is expected in the aliphatic region, around 20-25 ppm.
 - -CH₂- carbon: A peak is expected around 25-35 ppm.
 - -CH(OH)- carbon: A peak is expected further downfield due to the electronegative oxygen, around 60-65 ppm.
 - -C≡N carbon: The nitrile carbon is expected to appear in the 115-125 ppm range.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of **3-Hydroxybutyronitrile** are not available in the cited literature. However, the following describes standard laboratory procedures for measuring the key properties of a liquid compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical indicator of a liquid's purity. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

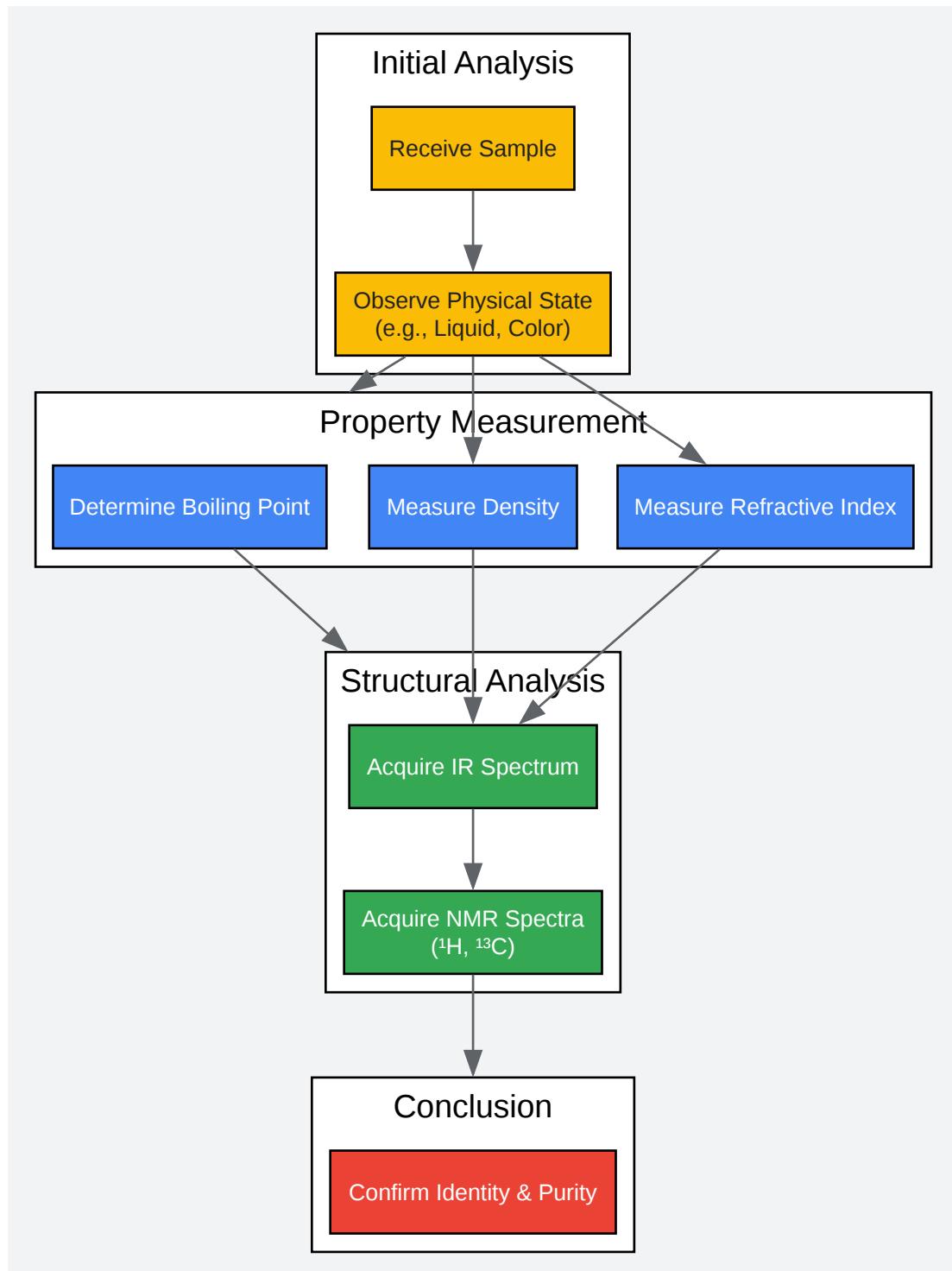
- Preparation: A small amount of the liquid sample (2-3 mL) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then submerged in a heating bath (e.g., paraffin oil) in an apparatus like a Thiele tube to ensure uniform heating.
- Heating and Observation: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.
- Measurement: Heating is discontinued. As the apparatus slowly cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid is drawn back into the capillary tube.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume (g/mL).

- Mass Measurement: An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance to determine its mass (m_1).
- Volume Measurement: A precise volume of **3-Hydroxybutyronitrile** (e.g., 10.0 mL) is added to the graduated cylinder. The volume (V) is read from the bottom of the meniscus.
- Combined Mass Measurement: The graduated cylinder containing the liquid sample is reweighed to get the combined mass (m_2).
- Calculation: The mass of the liquid is calculated by subtraction ($m_{\text{liquid}} = m_2 - m_1$). The density (ρ) is then calculated using the formula: $\rho = m_{\text{liquid}} / V$

Determination of Refractive Index (Abbe Refractometer)


The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic property.

- Calibration: The refractometer is turned on and the prism is cleaned with an appropriate solvent (e.g., ethanol or isopropanol) and allowed to dry. The instrument is calibrated using a standard with a known refractive index, such as distilled water.
- Sample Application: A few drops of **3-Hydroxybutyronitrile** are placed onto the surface of the lower prism using a pipette.
- Measurement: The prisms are closed and locked. The light source is positioned, and while looking through the eyepiece, the adjustment knob is turned until the light and dark fields converge into a sharp, single line. The compensator is adjusted to remove any color fringes.
- Reading: The refractive index value is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualizations

Logical Relationship of Physical States

The following diagram illustrates the phase transitions of **3-Hydroxybutyronitrile** in relation to its physical properties like melting and boiling points.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 3-HYDROXYBUTYRONITRILE | 4368-06-3 [chemicalbook.com]
- 3. 3-hydroxybutanenitrile [stenutz.eu]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [physical properties of 3-Hydroxybutyronitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154976#physical-properties-of-3-hydroxybutyronitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com